![molecular formula C20H22BrN3O3 B302285 N'-[2-(benzyloxy)-5-bromobenzylidene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B302285.png)
N'-[2-(benzyloxy)-5-bromobenzylidene]-2-(4-morpholinyl)acetohydrazide
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Overview
Description
N'-[2-(benzyloxy)-5-bromobenzylidene]-2-(4-morpholinyl)acetohydrazide, also known as BBMAH, is a chemical compound that has been synthesized for its potential use in scientific research. BBMAH is a hydrazide derivative that has been shown to have promising biological activity, making it a valuable tool for studying biochemical and physiological processes.
Mechanism of Action
The mechanism of action of N'-[2-(benzyloxy)-5-bromobenzylidene]-2-(4-morpholinyl)acetohydrazide involves its ability to bind to the active site of enzymes, thereby inhibiting their activity. This binding occurs through the formation of hydrogen bonds and other interactions between the compound and the enzyme.
Biochemical and Physiological Effects:
N'-[2-(benzyloxy)-5-bromobenzylidene]-2-(4-morpholinyl)acetohydrazide has been shown to have various biochemical and physiological effects in vitro and in vivo. For example, it has been shown to have antioxidant activity and to inhibit the growth of certain cancer cells. Additionally, it has been found to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using N'-[2-(benzyloxy)-5-bromobenzylidene]-2-(4-morpholinyl)acetohydrazide in lab experiments is its high potency and selectivity for certain enzymes. This allows for more precise and targeted studies of enzyme activity and inhibition. However, one limitation is that N'-[2-(benzyloxy)-5-bromobenzylidene]-2-(4-morpholinyl)acetohydrazide may have off-target effects, meaning it may also bind to other enzymes or proteins in the body.
Future Directions
There are several potential future directions for research on N'-[2-(benzyloxy)-5-bromobenzylidene]-2-(4-morpholinyl)acetohydrazide. One area of interest is its potential use as a therapeutic agent for the treatment of diseases such as glaucoma and Alzheimer's disease. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects or toxicities. Finally, N'-[2-(benzyloxy)-5-bromobenzylidene]-2-(4-morpholinyl)acetohydrazide may be used as a starting point for the development of new compounds with improved potency and selectivity for certain enzymes.
Synthesis Methods
The synthesis of N'-[2-(benzyloxy)-5-bromobenzylidene]-2-(4-morpholinyl)acetohydrazide involves the reaction of 2-(4-morpholinyl)acetic acid hydrazide with 2-bromo-5-(benzyloxy)benzaldehyde in the presence of a catalyst. The resulting product is purified and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Scientific Research Applications
N'-[2-(benzyloxy)-5-bromobenzylidene]-2-(4-morpholinyl)acetohydrazide has been studied for its potential use in various scientific research applications. One of the main areas of interest is its ability to inhibit the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase. This inhibition may have therapeutic implications for the treatment of diseases such as glaucoma and Alzheimer's disease.
properties
Product Name |
N'-[2-(benzyloxy)-5-bromobenzylidene]-2-(4-morpholinyl)acetohydrazide |
---|---|
Molecular Formula |
C20H22BrN3O3 |
Molecular Weight |
432.3 g/mol |
IUPAC Name |
N-[(Z)-(5-bromo-2-phenylmethoxyphenyl)methylideneamino]-2-morpholin-4-ylacetamide |
InChI |
InChI=1S/C20H22BrN3O3/c21-18-6-7-19(27-15-16-4-2-1-3-5-16)17(12-18)13-22-23-20(25)14-24-8-10-26-11-9-24/h1-7,12-13H,8-11,14-15H2,(H,23,25)/b22-13- |
InChI Key |
MEBGMBBRPCQVNH-XKZIYDEJSA-N |
Isomeric SMILES |
C1COCCN1CC(=O)N/N=C\C2=C(C=CC(=C2)Br)OCC3=CC=CC=C3 |
SMILES |
C1COCCN1CC(=O)NN=CC2=C(C=CC(=C2)Br)OCC3=CC=CC=C3 |
Canonical SMILES |
C1COCCN1CC(=O)NN=CC2=C(C=CC(=C2)Br)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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